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Compound of Interest

Compound Name: BMS-986339

Cat. No.: B11929565

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for the use of BMS-986339, a potent
and orally active Farnesoid X Receptor (FXR) agonist, in preclinical liver fibrosis models. The
information compiled here is based on available preclinical data, primarily focusing on the well-
established bile duct ligation (BDL) model of cholestatic liver injury and fibrosis.

Mechanism of Action

BMS-986339 is a non-bile acid FXR agonist.[1][2][3][4] FXR is a nuclear receptor highly
expressed in the liver and intestine that plays a crucial role in bile acid, lipid, and glucose
metabolism.[5] Upon activation by a ligand such as BMS-986339, FXR forms a heterodimer
with the retinoid X receptor (RXR) and binds to FXR response elements (FXRES) on the
promoter regions of target genes, modulating their transcription.[4]

In the context of liver fibrosis, the key mechanisms of action of FXR agonists like BMS-986339
include:

« Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the
Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7a-
hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4]
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e Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump
(BSEP), a transporter responsible for pumping bile acids out of hepatocytes, thereby
reducing their intracellular concentration and cytotoxicity.[4]

» Anti-inflammatory Effects: FXR activation in Kupffer cells (resident liver macrophages) can
lead to the induction of SHP, which inhibits pro-inflammatory signaling pathways.[6]

 Anti-fibrotic Effects: While the direct effects on hepatic stellate cells (HSCs), the primary
collagen-producing cells in the liver, are still under investigation for BMS-986339, FXR
activation in general is considered to have anti-fibrotic properties.[7] In the intestine, FXR
activation induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in
humans).[1][4] FGF15/19 then travels to the liver and signals through its receptor, FGFR4, to
further suppress bile acid synthesis and is thought to have protective effects on the liver.[4]

Signaling Pathway Diagram

Intestinal Enterocyte
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Caption: FXR signaling pathway activated by BMS-986339.

Quantitative Data Summary

The following tables summarize the available quantitative data for BMS-986339 from preclinical
studies.

Table 1: In Vivo Efficacy of BMS-986339 in the Mouse Bile Duct Ligation (BDL) Model

Dose (mglkg, p.o., once
. Outcome Measure Result
daily for 9 days)

) . Dose-dependent and
Hydroxyproline to Total Protein o o
0.3,1,3,and 10 ) statistically significant
Ratio
decrease.[8]

10 Collagen Levels (Picro-Sirius Statistically significant
Red Staining) decrease.[8]

10 Fgfl5 Gene Expression (ileum)  Induced.[8]

10 SHP Gene Expression (ileum) Induced.[8]

Table 2: In Vitro Activity of BMS-986339

Assay IC50 (pM)
OATP1B3 Inhibition 1.44[8]
BSEP Inhibition 1.5[8]
hUGT1AL1 Inhibition 4.85[8]
CYP2CS8 Inhibition 8[8]
CYP2C9 Inhibition 13.5[8]
hERG Channel Inhibition 4.5[8]
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Experimental Protocols
In Vivo Model: Bile Duct Ligation (BDL) in Mice

This protocol describes the induction of cholestatic liver fibrosis in mice via surgical ligation of
the common bile duct, followed by treatment with BMS-986339.

Materials:

e Male C57BL/6 mice (8-12 weeks old)

 BMS-986339

e Vehicle (e.g., appropriate formulation for oral gavage)

e Anesthetic (e.g., isoflurane)

e Surgical tools (scissors, forceps, retractors)

e Suture material (e.qg., 5-0 silk)

e Heating pad

e Analgesics

o Sterile saline

Procedure:

e Animal Preparation:
o Acclimatize animals for at least one week before the experiment.
o Fast animals for a short period (e.g., 4-6 hours) before surgery, with free access to water.
o Administer a pre-operative analgesic as per institutional guidelines.

e Anesthesia and Surgical Preparation:
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[e]

Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

[9]

[e]

Confirm proper anesthetic depth by lack of pedal reflex.

o

Place the mouse in a supine position on a heating pad to maintain body temperature.

[¢]

Shave the abdominal area and sterilize the skin with an antiseptic solution (e.g., povidone-
iodine followed by 70% ethanol).[9]

» Surgical Procedure (Laparotomy):

o Make a midline abdominal incision (approximately 1.5-2 cm) to expose the peritoneal
cavity.[9]

o Gently retract the intestines with a sterile, saline-moistened cotton applicator to expose the
liver and the common bile duct.[10]

o Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to
the portal vein and hepatic artery.[10]

 Bile Duct Ligation:

[¢]

Pass a suture (e.g., 5-0 silk) underneath the cleared common bile duct.

o

Make two tight ligations a few millimeters apart. A double ligation is recommended.[9]

[e]

The duct may be transected between the two ligatures, though this is not always
necessary.[9]

[e]

For sham-operated control animals, perform the same procedure but do not ligate the bile
duct.

o Closure and Post-operative Care:

o Reposition the intestines and other organs.

o Close the peritoneal wall and the skin with sutures.
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o Administer post-operative analgesics as per institutional guidelines.
o Allow the animal to recover on a heating pad until fully ambulatory.

o Provide easy access to food and water.

e Dosing with BMS-986339:
o Begin oral administration of BMS-986339 or vehicle one day after the BDL surgery.

o Dose once daily for 9 consecutive days.[8] Recommended doses for efficacy studies are
0.3, 1, 3, and 10 mg/kg.[8]

o Sample Collection:
o At the end of the treatment period, euthanize the animals.
o Collect blood for biochemical analysis (e.g., ALT, AST, bilirubin).
o Perfuse the liver with saline to remove blood.
o Excise the liver, weigh it, and divide it for different analyses:
» Fix a portion in 10% neutral buffered formalin for histology (Picro-Sirius Red staining).

» Snhap-freeze a portion in liquid nitrogen and store at -80°C for hydroxyproline assay and
gene expression analysis.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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